Product packaging for 4-(Prop-2-en-1-yloxy)piperidine(Cat. No.:CAS No. 68848-53-3)

4-(Prop-2-en-1-yloxy)piperidine

Cat. No.: B2861642
CAS No.: 68848-53-3
M. Wt: 141.214
InChI Key: LCFXXIPJMGFPAP-UHFFFAOYSA-N
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Description

4-(Prop-2-en-1-yloxy)piperidine is a piperidine-based compound featuring an allyl ether chain. This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Piperidine derivatives are fundamental scaffolds in the development of bioactive molecules and are frequently explored for their potential pharmacological activities . For instance, structurally similar compounds have been investigated in the development of fungicidal agents, demonstrating the role such piperidine derivatives can play in agrochemical research . Furthermore, the allyloxy functional group presents a reactive handle for further chemical modifications, including participation in coupling reactions and the construction of more complex heterocyclic systems, which is a common strategy in drug discovery . Researchers value this compound for its utility in building molecular libraries and probing biological pathways. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO B2861642 4-(Prop-2-en-1-yloxy)piperidine CAS No. 68848-53-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-prop-2-enoxypiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-7-10-8-3-5-9-6-4-8/h2,8-9H,1,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFXXIPJMGFPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68848-53-3
Record name 4-(prop-2-en-1-yloxy)piperidine
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Chemical Reactivity and Mechanistic Investigations of 4 Prop 2 En 1 Yloxy Piperidine

Reactivity of the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom in the piperidine ring possesses a lone pair of electrons, rendering it both nucleophilic and basic. This characteristic is central to its chemical reactivity.

The secondary amine of 4-(prop-2-en-1-yloxy)piperidine is readily susceptible to N-alkylation and N-acylation, which are fundamental reactions for modifying its chemical and physical properties.

N-Alkylation involves the attachment of an alkyl group to the nitrogen atom. This reaction typically follows a nucleophilic substitution pathway. For instance, the synthesis of N-allyl-2,2,6,6-tetraalkyl-piperidine derivatives can be achieved by reacting the corresponding piperidine with an allylic carbonate in the presence of a palladium catalyst. google.com Another example is the allylation of 4-allyloxy-2,2,6,6-tetramethyl-piperidine with allyl bromide. google.com These N-alkylation reactions are crucial in the synthesis of various piperidine derivatives. mdpi.comresearchgate.net

N-Acylation is the process of introducing an acyl group to the piperidine nitrogen. This is commonly carried out using acyl chlorides or anhydrides. For example, N-acyl-piperidin-2-ones can be used in cross-coupling reactions. ambeed.com These acylation reactions are significant in the preparation of various functionalized piperidine compounds.

Table 1: Examples of N-Alkylation and N-Acylation Reactions

Reaction Type Reagents Product
N-Alkylation Allylic carbonate, Palladium catalyst N-allyl-2,2,6,6-tetraalkyl-piperidine derivative google.com
N-Alkylation Allyl bromide 4-allyloxy-1-allyl-2,2,6,6-tetramethyl-piperidine google.com
N-Acylation Acyl chloride N-acyl-piperidine derivative

Amine-based Transformations and Derivatizations

The piperidine nitrogen can participate in a variety of other transformations beyond simple alkylation and acylation.

Reductive Amination is a versatile method for introducing substituents to the nitrogen atom by reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. mdpi.com

Michael Addition: As a secondary amine, the piperidine nitrogen can act as a nucleophile in Michael additions to α,β-unsaturated compounds. ekb.eg

Sulfonylation: The reaction with sulfonyl chlorides yields sulfonamides, a common functional group in medicinal chemistry. smolecule.com

Reactivity of the Allyloxy Group

The allyloxy group provides a second site of reactivity within the molecule.

The double bond of the allyl group is susceptible to a range of reactions.

Additions: The alkene can undergo typical electrophilic additions.

Cycloadditions: The allyl group can participate in cycloaddition reactions, such as those with dienophiles.

Rearrangements: Allyl ethers can undergo Claisen rearrangement, a rsc.orgrsc.org-sigmatropic rearrangement, upon heating to form C-alkylated products. pitt.edu Olefin metathesis is another powerful tool for modifying the allyl group, as demonstrated in the synthesis of hybrid molecules from eugenol (B1671780) and chalcone (B49325) using a Grubbs catalyst. mdpi.com

The allyl group is frequently used as a protecting group for alcohols due to its stability under various conditions and its selective cleavage. organic-chemistry.org

Deallylation can be achieved under mild conditions using reagents such as a combination of polymethylhydrosiloxane (B1170920) (PMHS), zinc chloride (ZnCl2), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4). organic-chemistry.org This method is chemoselective and efficient for liberating the free hydroxyl group. organic-chemistry.org

Reactivity at the Piperidine Ring Carbons

C-H Functionalization Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds in piperidine rings represents a powerful and atom-economical strategy for synthesizing complex and substituted derivatives. researchgate.net This approach avoids the need for pre-functionalized starting materials, streamlining synthetic routes to valuable compounds. researchgate.net For a molecule such as this compound, C-H functionalization could theoretically occur at the C2, C3, or C4 positions of the piperidine ring, with the outcome largely dictated by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. d-nb.info

Rhodium and palladium catalysts are prominently used for such transformations. d-nb.infosnnu.edu.cn The site-selectivity of these reactions is a critical challenge, often controlled by directing groups within the substrate or the specific ligand environment of the metal catalyst. d-nb.info For instance, studies on N-Boc-piperidine have shown that different rhodium catalysts can direct functionalization to either the C2 or C4 positions. d-nb.info

Research into the functionalization of various N-substituted piperidines has demonstrated that the choice of catalyst and protecting group is paramount in determining the position of substitution. d-nb.info For example, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been developed to selectively target different positions of the piperidine ring. d-nb.info The use of an N-Boc-piperidine with a Rh₂(R-TCPTAD)₄ catalyst or an N-brosyl-piperidine with a Rh₂(R-TPPTTL)₄ catalyst has been shown to generate 2-substituted analogues. d-nb.info In contrast, employing N-α-oxoarylacetyl-piperidines with a Rh₂(S-2-Cl-5-BrTPCP)₄ catalyst directs the C-H functionalization to the 4-position. d-nb.info The 3-substituted analogues have been prepared more indirectly through cyclopropanation of N-Boc-tetrahydropyridine followed by reductive ring-opening. d-nb.info

The application of these strategies to this compound would need to consider the electronic influence of the C4-alkoxy group. This group could potentially influence the reactivity of the adjacent C3 and C4 C-H bonds. Palladium-catalyzed C-H activation, which often proceeds through a concerted metalation-deprotonation (CMD) pathway, is another viable strategy that has been extensively developed for various C-H functionalization reactions. snnu.edu.cn

Table 1: Catalyst and Protecting Group-Controlled Site Selectivity in Piperidine C-H Functionalization d-nb.info

N-Protecting GroupCatalystTarget Position
N-BocRh₂(R-TCPTAD)₄C2
N-Bs (Brosyl)Rh₂(R-TPPTTL)₄C2
N-α-oxoarylacetylRh₂(S-2-Cl-5-BrTPCP)₄C4
N-Boc(Various)C3 (via cyclopropanation)

Ring-Opening and Ring-Expansion Reactions of Piperidine Derivatives

While the piperidine ring is generally stable, its transformation into other ring systems through ring-opening or ring-expansion reactions provides access to diverse nitrogen-containing heterocyclic structures.

Ring-Opening Reactions

The ring-opening of a saturated, unstrained heterocycle like piperidine is energetically unfavorable compared to strained rings such as epoxides or aziridines. libretexts.orglibretexts.org Therefore, such reactions are less common and typically require harsh conditions or specific activation. For this compound, a classical approach to ring-opening would involve a von Braun-type reaction, which requires converting the secondary amine to an N-cyano or N-acyl derivative followed by reaction with reagents like phosphorus pentachloride, leading to cleavage of a C-N bond. However, this is generally a degradative method rather than a fine-tuned synthetic transformation. More synthetically useful ring-opening reactions are often observed in more complex, strained bicyclic systems containing a piperidine moiety.

Ring-Expansion Reactions

Ring-expansion reactions offer a more versatile strategy for modifying the piperidine skeleton, allowing for the synthesis of medium-sized rings like azepanes and azocanes. researchgate.net These transformations are often driven by the release of ring strain from an intermediate or by a thermodynamically favorable rearrangement.

Several key strategies for ring expansion include:

Expansion via Aziridinium (B1262131) Intermediates: The ring expansion of prolinol derivatives to C3-substituted piperidines proceeds through a bicyclic aziridinium intermediate. nih.gov This intermediate is formed and then undergoes regioselective ring-opening by a nucleophile. nih.gov A similar strategy could be envisioned for piperidine derivatives, where formation of a bicyclic intermediate, such as a 1-azabicyclo[4.1.0]heptane derivative, could lead to a seven-membered azepane ring upon nucleophilic attack.

Cascade Ring Expansions: Complex cascade reactions have been developed to expand cyclic systems. rsc.org For example, a C-acylation of a cyclic β-ketoester, followed by piperidine-mediated cleavage of a protecting group, can initiate a spontaneous cyclization and fragmentation cascade to yield a ring-expanded product. rsc.org

Expansion into Hydroazocine Rings: An uncommon expansion of a piperidine ring into an eight-membered hydroazocine ring has been observed in the reaction of certain piperidine-acyl derivatives, highlighting the potential for significant skeletal reorganization. consensus.app

Table 2: Selected Ring-Expansion Strategies for Piperidine and Related N-Heterocycles

Starting Ring SystemReaction TypeKey IntermediateProduct Ring System
PyrrolidinolsNucleophilic RearrangementAziridinium ionPiperidines nih.gov
Piperidine-acyl derivativesRearrangementNot specifiedHydroazocines consensus.app
Cyclic β-ketoestersCascade Cyclization/FragmentationAmine/EnolateExpanded Lactams rsc.org
Bicyclic AzetidiniumsNucleophilic Ring-OpeningAzetidinium ionPyrrolidines, Piperidines, Azepanes researchgate.net

Mechanistic Studies of Key Transformations Involving this compound

While specific mechanistic studies focused exclusively on this compound are not widely documented, the mechanisms of the key transformations applicable to its structure can be understood from general principles established for piperidine derivatives.

Mechanism of C-H Functionalization

The mechanism of transition-metal-catalyzed C-H functionalization is highly dependent on the metal and reaction conditions. For a palladium-catalyzed process, a common pathway is the Pd(II)/Pd(0) or Pd(II)/Pd(IV) catalytic cycle. snnu.edu.cnaablocks.com

A plausible mechanism for a Catellani-type reaction, which involves C-H functionalization ortho to a directing group, can be illustrative. aablocks.com Although typically applied to aryl halides, the principles can be extended to heteroaromatic systems. A general Pd(II)-initiated cycle would involve:

C-H Activation: The cycle may begin with the coordination of the piperidine nitrogen to the Pd(II) center. A directed C-H activation, often via a concerted metalation-deprotonation (CMD) mechanism, forms a palladacycle intermediate. snnu.edu.cn For this compound, this would likely occur at the C2 position due to the formation of a stable five-membered palladacycle.

Reaction with a Coupling Partner: This palladacycle can then react with a coupling partner. For instance, in reactions involving alkenes, migratory insertion of the alkene into the Pd-C bond would occur.

Termination/Reductive Elimination: The cycle is completed by a termination step, such as β-hydride elimination or reductive elimination, which releases the functionalized product and regenerates a Pd species capable of re-entering the catalytic cycle. snnu.edu.cn

Mechanism of Ring Expansion

The mechanism of ring expansion often involves the formation of a strained bicyclic cationic intermediate that undergoes a subsequent nucleophilic ring-opening. The expansion of prolinols to piperidines via an aziridinium intermediate provides a well-studied model. nih.gov

A hypothetical analogous expansion of a 4-hydroxypiperidine (B117109) derivative to an azepane would proceed as follows:

Activation of Leaving Group: The hydroxyl group at a position targeted for ring expansion (e.g., on a side chain attached to the nitrogen) is converted into a good leaving group (e.g., a tosylate or mesylate).

Formation of Bicyclic Aziridinium Ion: Intramolecular S_N2 attack by the piperidine nitrogen displaces the leaving group, forming a strained bicyclic aziridinium ion (e.g., a 1-azoniabicyclo[4.1.0]heptane structure).

Regioselective Nucleophilic Attack: An external nucleophile then attacks one of the carbon atoms of the aziridinium ring. The regioselectivity of this attack is crucial and is influenced by steric and electronic factors of the substituents on the piperidine ring. researchgate.netnih.gov Attack at one of the bridgehead carbons cleaves the original C-N bond of the piperidine ring, resulting in the formation of a larger, seven-membered azepane ring. The stereochemistry of the final product is controlled by the S_N2 nature of the ring-opening step. nih.gov

These established mechanistic frameworks provide a solid foundation for predicting and understanding the reactivity of the this compound core in various synthetic transformations.

Computational Chemistry and Theoretical Studies of 4 Prop 2 En 1 Yloxy Piperidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in quantum mechanics, provide detailed information about the electronic distribution and energy of molecular systems.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 4-(Prop-2-en-1-yloxy)piperidine, DFT calculations, often utilizing basis sets like B3LYP/6-311++G(d,p), are employed to determine its optimized molecular geometry. researchgate.netacs.org These calculations typically reveal the most stable three-dimensional arrangement of atoms by minimizing the total energy of the molecule.

The optimized geometry provides precise bond lengths, bond angles, and dihedral angles. For instance, the piperidine (B6355638) ring is expected to adopt a chair conformation, which is the most stable arrangement for such six-membered saturated heterocycles. The orientation of the prop-2-en-1-yloxy substituent relative to the piperidine ring is also a key aspect of its geometry.

Table 1: Selected Optimized Geometrical Parameters of this compound (Calculated using DFT/B3LYP/6-311++G(d,p))

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-O (ether)1.425
C-N (piperidine)1.468
C=C (allyl)1.338
C-O-C118.5
C-N-C111.2
O-C-C=C178.9 (anti-periplanar)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the oxygen and nitrogen atoms, as well as the double bond of the allyl group. The LUMO is expected to be distributed over the carbon atoms of the piperidine ring and the allyl group.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

ParameterEnergy (eV)
HOMO Energy-6.85
LUMO Energy1.23
HOMO-LUMO Gap (ΔE)8.08

Note: The data in this table is illustrative and based on general principles of FMO theory for similar organic molecules.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays the electrostatic potential on the surface of the molecule using a color spectrum.

In the MEP map of this compound, the regions of negative potential (typically colored red or yellow) are located around the electronegative oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) are generally found around the hydrogen atoms, particularly those attached to the nitrogen and the carbon atoms of the piperidine ring, suggesting sites for nucleophilic attack.

Molecular Dynamics Simulations of this compound and its Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions. nih.govmdpi.com By simulating the motion of atoms and molecules, MD can reveal how this compound behaves in different environments, such as in a solvent or interacting with other molecules. These simulations are particularly useful for understanding how the flexible prop-2-en-1-yloxy side chain moves and what conformations are most prevalent.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key conformational variables include the chair and boat conformations of the piperidine ring and the rotation around the C-O single bond of the ether linkage.

By calculating the energy of different conformers, an energy landscape can be constructed. This landscape reveals the most stable conformations (local and global energy minima) and the energy barriers between them. Such analysis can be performed using quantum chemical methods or molecular mechanics force fields. acs.org The results would likely confirm that the chair conformation of the piperidine ring is significantly more stable than the boat or twist-boat forms.

Computational Predictions of Reactivity and Selectivity

Computational methods can predict the reactivity of different sites within the this compound molecule. Fukui functions, derived from DFT, can be used to identify the most electrophilic and nucleophilic sites with greater precision than MEP maps alone.

Furthermore, computational modeling can be used to predict the selectivity of reactions involving this compound. For example, in reactions where the allyl group participates, such as additions or oxidations, computational studies can help predict whether the reaction will occur on one face of the double bond versus the other (diastereoselectivity), based on the steric hindrance and electronic effects of the piperidine ring. Similarly, for reactions involving the piperidine nitrogen, computational models can predict its basicity and nucleophilicity.

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation of 4 Prop 2 En 1 Yloxy Piperidine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Detailed Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

For a molecule like 4-(prop-2-en-1-yloxy)piperidine, ¹H NMR spectroscopy would be used to identify all the unique proton signals and their multiplicities (singlet, doublet, triplet, etc.), which arise from spin-spin coupling with neighboring protons. This information is crucial for establishing the connectivity of the piperidine (B6355638) and allyl groups. The chemical shifts (δ) of the protons are indicative of their electronic environment. For instance, the protons on the carbon bearing the ether oxygen would be expected to resonate at a higher chemical shift compared to the other aliphatic protons on the piperidine ring.

¹³C NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This is particularly useful for identifying the carbon skeleton and the presence of key functional groups. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign the proton and carbon signals by showing correlations between coupled protons and between protons and their directly attached carbons, respectively.

Illustrative NMR Data for a Related Piperidine Derivative

To exemplify the power of NMR, consider the data for a related compound, tert-butyl 4-(propargyloxy)piperidine-1-carboxylate. The following tables summarize the expected ¹H and ¹³C NMR signals and their assignments.

Table 1: Illustrative ¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.20d2HO-CH ₂-C≡CH
~3.70m1HCH -O
~3.65m2HPiperidine CH ₂ (axial, adjacent to N)
~3.10m2HPiperidine CH ₂ (equatorial, adjacent to N)
~2.40t1HC≡CH
~1.90m2HPiperidine CH ₂ (axial)
~1.50m2HPiperidine CH ₂ (equatorial)
1.45s9H-C(CH ₃)₃

Table 2: Illustrative ¹³C NMR Data

Chemical Shift (ppm)Assignment
~154.5C =O (carbamate)
~80.0-C (CH₃)₃
~79.5-O-CH₂-C ≡CH
~75.0-O-CH₂-C≡C H
~73.0C H-O
~56.0O-C H₂-C≡CH
~41.0Piperidine C H₂ (adjacent to N)
~31.0Piperidine C H₂
~28.5-C(C H₃)₃

Advanced Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule. When a molecule is introduced into the mass spectrometer, it is ionized to generate a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion provides the exact molecular weight of the compound.

For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate molecular weight, allowing for the determination of its elemental composition. In addition to the molecular ion peak, the mass spectrum will display a series of fragment ions. The fragmentation pattern is often predictable and provides a "fingerprint" of the molecule, confirming the presence of specific structural motifs. For example, the fragmentation of this compound would likely involve cleavage of the C-O bond of the ether, loss of the allyl group, and fragmentation of the piperidine ring.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z ValueProposed Fragment
[M]+Molecular Ion
[M - C₃H₅]+Loss of the allyl group
[C₅H₁₀N]+Fragment corresponding to the piperidine ring

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds vibrate at characteristic frequencies, and thus the IR spectrum provides a unique fingerprint of the molecule's functional groups.

In the analysis of this compound, IR spectroscopy would be used to confirm the presence of key functional groups. The C-O-C stretch of the ether linkage would be expected to appear in the fingerprint region of the spectrum. The C=C stretch of the alkene in the allyl group would also give a characteristic absorption. Furthermore, the N-H stretch of the secondary amine in the piperidine ring would be a prominent feature.

Table 4: Characteristic Infrared Absorption Frequencies

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3300N-H (piperidine)Stretching
~3080=C-H (alkene)Stretching
~2950-2850C-H (aliphatic)Stretching
~1645C=C (alkene)Stretching
~1100C-O-C (ether)Stretching

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to construct a three-dimensional electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.

For this compound, obtaining a suitable single crystal would allow for its definitive structural elucidation in the solid state. This would confirm the connectivity of the atoms and provide detailed information about the conformation of the piperidine ring (e.g., chair conformation) and the orientation of the allyloxy substituent. While obtaining high-quality crystals can be a challenge, the structural information provided by X-ray crystallography is unparalleled. In the absence of experimental data for the title compound, it is a common practice to study closely related derivatives to gain insights into the preferred solid-state conformations.

Chromatographic Techniques for Purity Assessment and Separation of Isomers

Chromatographic techniques are essential for the separation, identification, and quantification of components in a mixture. For the analysis of this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) would be valuable tools for assessing its purity.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. A sample of this compound would be vaporized and passed through a column with a stationary phase. The separation is based on the differential partitioning of the compound between the mobile gas phase and the stationary phase. A single sharp peak in the chromatogram would indicate a high degree of purity. GC coupled with a mass spectrometer (GC-MS) is a particularly powerful combination for both separation and identification.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for a wide range of compounds, including those that are not volatile or are thermally unstable. The separation principle is similar to GC, but the mobile phase is a liquid. By selecting the appropriate column (stationary phase) and mobile phase, HPLC can be used to separate this compound from any impurities or byproducts from its synthesis. Furthermore, chiral HPLC could be employed to separate enantiomers if a chiral center is present in a derivative.

The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification when compared to a known standard. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis of purity.

Role As a Building Block in Complex Chemical Synthesis

Incorporation of 4-(Prop-2-en-1-yloxy)piperidine into Larger Molecular Architectures

The unique structure of This compound allows for its seamless integration into larger and more complex molecules through a variety of chemical transformations. The secondary amine of the piperidine (B6355638) ring can readily undergo N-alkylation, N-arylation, acylation, and reductive amination reactions, allowing for the attachment of a wide range of substituents. organic-chemistry.org Concurrently, the allyl group of the ether linkage serves as a versatile handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.

One of the key reactions involving the allyl group is the palladium-catalyzed cross-coupling reaction. For instance, the O-N allylic rearrangement of related 2-(allyloxy) derivatives has been utilized to create reactive intermediates for further substitutions. acs.org The allyl group can also participate in "click" chemistry reactions, such as thiol-ene additions, providing a highly efficient and orthogonal method for conjugation. researchgate.net Furthermore, the double bond can be subjected to various transformations including epoxidation, dihydroxylation, and ozonolysis, leading to a diverse array of functionalized derivatives.

A practical example of incorporating a similar piperidine ether scaffold into a larger structure is the synthesis of 4-(naphthalen-1-yloxy)but-2-yn-1-yl)-containing piperidine derivatives. In this synthesis, a related propargyloxy naphthalene (B1677914) is reacted with a piperidine derivative and an aldehyde in the presence of a copper(I) iodide catalyst to form a more complex molecule with potential biological activity. mdpi.com This demonstrates how the ether linkage on the piperidine ring can be used as a stable connection point for introducing larger aromatic systems.

Synthesis of Pharmaceutical Intermediates Utilizing this compound Scaffolds

The piperidine scaffold is a core component of numerous clinically significant drugs, particularly in the realm of analgesics and central nervous system agents. The fentanyl class of opioids, for example, is characterized by a 4-substituted piperidine ring. nih.gov The synthesis of key pharmaceutical intermediates for potent analgesics like remifentanil often involves the elaboration of a piperidine-4-one precursor. researchgate.net

This compound serves as a valuable starting material for the synthesis of such pharmaceutical intermediates. The secondary amine can be functionalized to introduce the N-aryl or N-alkyl groups characteristic of many active pharmaceutical ingredients. The allyl ether at the 4-position offers a latent carbonyl group, which can be unmasked through oxidative cleavage or other transformations to generate a piperidin-4-one intermediate. This ketone can then be further functionalized to introduce the diverse substituents found in various drug classes. chemrevlett.com

The versatility of the piperidine scaffold is further highlighted in the stereocontrolled synthesis of complex antibacterial agents like 5-azatrinems, where a piperidinone-ester is a key building block. nih.gov The ability to perform selective transformations on the nitrogen and the C4-substituent of a piperidine ring is crucial for building these intricate molecular frameworks.

Applications in Natural Product Synthesis

The piperidine ring is a fundamental structural unit in a wide variety of alkaloids, a class of naturally occurring compounds with diverse and potent biological activities. mdpi.com The synthesis of these complex natural products often relies on the use of strategically functionalized building blocks that can be elaborated into the final target molecule.

While direct applications of This compound in the total synthesis of natural products are not extensively documented, its structure represents a valuable synthon for accessing piperidine-containing natural product analogues. The allyl ether functionality can be transformed into a hydroxyl group, which is a common feature in many piperidine alkaloids. This transformation can be achieved through methods such as isomerization of the double bond followed by hydrolysis, or through a two-step procedure of dihydroxylation and selective deoxygenation.

Furthermore, the piperidine ring itself is a key component of natural products with a wide range of pharmacological properties, from antibacterial to anticancer activities. nih.gov The ability to introduce substituents at both the nitrogen and the 4-position of the piperidine ring using a building block like This compound provides a powerful strategy for the synthesis of novel analogues of these natural products for structure-activity relationship studies.

Design and Synthesis of Novel Chemical Libraries

Combinatorial chemistry and the generation of chemical libraries are powerful tools in modern drug discovery, enabling the rapid synthesis and screening of large numbers of compounds to identify new bioactive molecules. uomustansiriyah.edu.iqijpsonline.com The design of these libraries often revolves around a central scaffold that can be readily functionalized with a variety of substituents.

This compound is an ideal scaffold for the construction of diverse chemical libraries. The two points of functionality, the secondary amine and the allyl group, allow for a "two-dimensional" diversification strategy. A library can be constructed by first reacting the secondary amine with a set of building blocks (e.g., carboxylic acids to form amides, or aldehydes via reductive amination). Subsequently, the allyl group of each of these products can be further diversified through reactions such as cross-metathesis, Heck coupling, or thiol-ene additions.

This approach is analogous to the construction of DNA-encoded chemical libraries where a central scaffold with orthogonal reactive groups is used to generate a large number of compounds. nih.gov The resulting library of compounds based on the This compound scaffold would possess significant structural diversity, increasing the probability of identifying hits against a variety of biological targets.

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic protocols to minimize environmental impact. rasayanjournal.co.inmdpi.com For a molecule like 4-(Prop-2-en-1-yloxy)piperidine, future research will likely focus on moving away from traditional methods that may use hazardous reagents or generate significant waste.

Key areas of development include:

One-Pot and Multicomponent Reactions: Combining several synthetic steps into a single operation, known as a one-pot or multicomponent reaction, significantly reduces waste, time, and energy consumption. researchgate.netnih.gov Future routes could envision the direct synthesis of this compound from simple precursors in a single step, avoiding the isolation of intermediates.

Use of Greener Solvents: Research is focused on replacing conventional volatile organic solvents with more environmentally benign alternatives. For piperidine (B6355638) synthesis, water has been explored as a solvent, which can be catalyzed through hydrogen bonding. ajchem-a.com Deep eutectic solvents (DESs) are another promising class of green solvents that are non-volatile, biodegradable, and can enhance reaction rates. ekb.eg

Catalytic Approaches: The use of catalysts, rather than stoichiometric amounts of reagents, is a fundamental principle of green chemistry. mdpi.com Efficient catalytic methods for the Williamson ether synthesis (the likely route to the allyl ether) and for the formation of the piperidine ring itself are being developed. organic-chemistry.org

Table 1: Comparison of Green Chemistry Approaches for Piperidine Synthesis

Green ApproachDescriptionPotential Advantage for Synthesizing this compoundReference
Microwave-Assisted SynthesisUtilizes microwave irradiation to rapidly heat reactions, often leading to shorter reaction times and higher yields.Accelerated formation of the ether linkage or the piperidine ring, reducing energy consumption. ajchem-a.com
Ultrasound-Assisted SynthesisEmploys ultrasonic waves to induce cavitation, which enhances mass transfer and accelerates reaction rates.An eco-friendly protocol that can improve the efficiency of coupling reactions, such as those used to form complex piperidine derivatives. researchgate.net
Solvent-Free ReactionsReactions are conducted in the absence of a solvent, often by grinding solid reactants together (mechanochemistry) or using a neat liquid reactant.Eliminates solvent waste, simplifies purification, and reduces environmental impact. mdpi.com
Use of Deep Eutectic Solvents (DESs)DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable and low-cost.Provides a green reaction medium that can also act as a catalyst, potentially improving yield and selectivity. ekb.eg

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, scalability, and process control. organic-chemistry.orgnih.gov The integration of these techniques is a major avenue for the future production of this compound and its derivatives.

Continuous Flow Synthesis: The synthesis of piperidine derivatives has been successfully demonstrated in flow microreactors. nih.govresearchgate.net These systems provide a large surface-area-to-volume ratio, enabling efficient heat and mass transfer, which can lead to higher yields and purity compared to batch reactions. nih.govresearchgate.net A potential flow process for this compound could involve pumping a solution of 4-hydroxypiperidine (B117109) and an allylating agent through a heated reactor coil containing a solid-supported base, allowing for continuous production and simplified purification.

Flow Electrochemistry: Electrochemical methods in flow reactors offer a green and efficient way to conduct redox reactions without the need for chemical oxidants or reductants. nih.gov Anodic methoxylation of N-formylpiperidine in a flow cell has been used to generate a key intermediate for C2-functionalization, demonstrating the potential for electrochemical activation of the piperidine ring in a continuous manner. nih.gov

Automated Synthesis: Automated platforms can integrate reaction execution, work-up, and purification, accelerating the discovery and optimization of new reaction conditions and the synthesis of compound libraries. iris-biotech.de Such a platform could be programmed to explore variations of the this compound scaffold by systematically changing starting materials and reagents, rapidly generating derivatives for biological screening.

Advanced Computational Tools for Predictive Synthesis and Reactivity

Computational chemistry is an increasingly powerful tool for understanding and predicting chemical reactivity, guiding experimental design, and accelerating the development of new synthetic methods.

Density Functional Theory (DFT) Calculations: DFT is used to investigate the electronic structure and geometry of molecules, providing insights into their stability and reactivity. nih.gov For instance, DFT calculations can predict the most stable conformation of this compound and elucidate the stereoelectronic effects of the allyl ether group on the piperidine ring. smolecule.com Such calculations have been used to confirm the chair conformation of related piperidine derivatives. nih.gov

Reaction Mechanism and Catalyst Design: Computational modeling can be used to map out the entire energy profile of a reaction pathway, helping to identify rate-determining steps and transition states. This knowledge is crucial for optimizing reaction conditions and for the rational design of new, more efficient catalysts. acs.org

Predictive ADMET Properties: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds. researchgate.net Before synthesizing derivatives of this compound, these tools can be used to forecast their drug-like characteristics, helping to prioritize the synthesis of candidates with the most promising profiles. researchgate.net

Table 2: Applications of Computational Tools in Piperidine Chemistry

Computational Tool/MethodApplicationBenefit for this compound ResearchReference
Density Functional Theory (DFT)Calculation of molecular structure, conformation, and electronic properties.Predicts the most stable 3D structure and understands how the allyl ether influences the ring's reactivity. nih.gov
Molecular DockingPredicts the binding orientation of a molecule to a biological target (e.g., an enzyme or receptor).Helps in designing derivatives that can effectively interact with specific biological targets for potential therapeutic applications. researchgate.netacs.org
Quantum Mechanics/Molecular Mechanics (QM/MM)Simulates enzymatic reactions by treating the active site with high-level QM and the surrounding protein with classical MM.Provides insight into how derivatives might be metabolized or how they inhibit an enzyme target. acs.org
ADMET Prediction SoftwareIn silico prediction of pharmacokinetic and toxicological properties.Prioritizes the synthesis of derivatives with favorable drug-like properties, saving time and resources. researchgate.net

Exploration of New Catalytic Systems for Functionalization

The development of novel catalytic systems is paramount for creating more efficient and selective methods to synthesize and functionalize complex molecules like this compound.

Transition-Metal-Catalyzed C–H Functionalization: A major frontier in organic synthesis is the direct functionalization of otherwise unreactive C–H bonds. acs.orgnih.gov Palladium, rhodium, and copper catalysts are being developed to selectively activate specific C–H bonds on the piperidine ring, allowing for the introduction of new functional groups without the need for pre-functionalized starting materials. nih.govacs.org This could enable, for example, the direct arylation or alkylation of the piperidine backbone of this compound.

Asymmetric Catalysis: The synthesis of enantiomerically pure compounds is crucial for the pharmaceutical industry. mdpi.com Chiral catalysts, including phosphines and transition metal complexes, are being used to control the stereochemistry during the formation of substituted piperidines. acs.org Future work could focus on developing catalytic asymmetric methods to introduce substituents onto the piperidine ring of the target molecule with high stereocontrol.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. This approach can generate radical intermediates that participate in unique chemical transformations. An iodine-catalyzed Csp³–H amination under visible light has been shown to selectively produce piperidines, demonstrating the potential of light-driven methods in heterocycle synthesis. acs.org

Q & A

Q. What are the standard synthetic routes for preparing 4-(Prop-2-en-1-yloxy)piperidine?

The synthesis typically involves nucleophilic substitution of piperidine with allyl halides (e.g., allyl chloride) under basic conditions. For example, analogous syntheses (e.g., 4-[(2-Methyl-2-propenyl)oxy]piperidine hydrochloride) use dichloromethane as a solvent and triethylamine as a base to deprotonate piperidine, enabling efficient substitution . Purification often involves crystallization or column chromatography to isolate the product.

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

  • NMR : 1^1H and 13^{13}C NMR confirm the allyloxy group (e.g., δ 5.8–5.2 ppm for allyl protons) and piperidine ring protons (δ 3.4–2.4 ppm) .
  • HPLC/MS : Validates purity and molecular weight (e.g., [M+H+^+] at m/z 156.1).
  • FT-IR : Identifies ether (C-O-C) stretching vibrations (~1100 cm1^{-1}) .

Q. What are the primary applications of this compound in drug discovery?

The compound serves as a versatile intermediate for functionalization. Its allyloxy group enables click chemistry (e.g., thiol-ene reactions) or further alkylation, while the piperidine scaffold is common in bioactive molecules targeting CNS receptors or enzyme inhibitors .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during allyloxy group introduction?

  • Temperature Control : Lower temperatures (0–10°C) reduce side reactions like over-alkylation.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of piperidine.
  • Stoichiometry : A 1:1.2 molar ratio of piperidine to allyl halide balances reactivity and cost . Advanced monitoring via in situ FT-IR or LC-MS helps track reaction progress .

Q. How do crystallographic tools like SHELX and Mercury aid in structural analysis of derivatives?

  • SHELXL : Refines X-ray diffraction data to resolve bond lengths and angles, critical for confirming stereochemistry (e.g., chair conformation of piperidine) .
  • Mercury CSD : Visualizes packing motifs and hydrogen-bonding networks, which influence solubility and stability . Example: Piperidine derivatives often exhibit C-H···O interactions with adjacent molecules .

Q. What strategies address contradictions in reported biological activities of derivatives?

  • Assay Standardization : Compare studies using identical cell lines (e.g., HEK-293 for receptor binding) and protocols.
  • Structural Analog Analysis : Cross-reference activities of analogs (e.g., 4-(4-Methoxy-1H-pyrazol-1-yl)piperidine) to isolate the allyloxy group’s contribution .
  • Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate substituent effects with activity trends .

Q. How can computational modeling predict reactivity in nucleophilic substitutions?

  • DFT Calculations : Optimize transition states to evaluate energy barriers for allyl halide reactions.
  • Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., dichloromethane vs. THF) .
  • QSAR Models : Relate electronic parameters (e.g., Hammett σ) to reaction yields .

Methodological Notes

  • Safety : Handle allyl halides in fume hoods due to volatility and toxicity; use PPE for piperidine derivatives .
  • Data Validation : Cross-check crystallographic data (e.g., CIF files) with CCDC entries to avoid over-interpretation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.